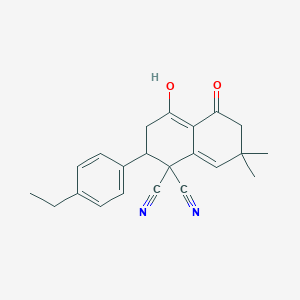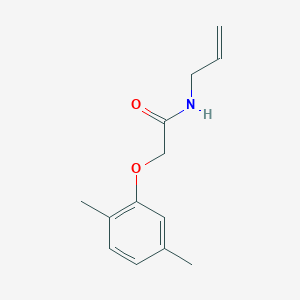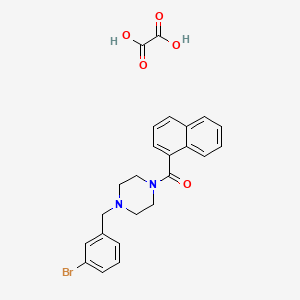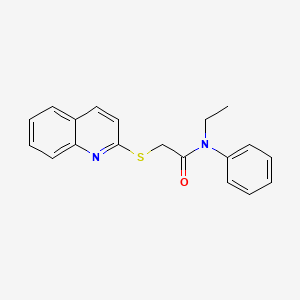
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide), also known as BPYD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPYD is a bidentate ligand that forms stable complexes with transition metals, and it has been used extensively in catalysis, material science, and medicinal chemistry.
科学的研究の応用
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been extensively used in various scientific research applications due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have been used as catalysts in organic reactions. N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has also been used in material science, where it has been incorporated into polymers to improve their mechanical properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has shown potential as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The mechanism of action of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is not well understood. However, it is believed that N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) forms stable complexes with transition metals, which can then interact with biological molecules. This interaction can lead to changes in the biological activity of the molecules, which can result in therapeutic effects.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has been shown to have anti-inflammatory properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have antioxidant properties, which can help to protect cells from damage.
実験室実験の利点と制限
One of the major advantages of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its ability to form stable complexes with transition metals. This property makes it a useful ligand in the synthesis of metal complexes, which have a wide range of applications in various fields. However, one of the limitations of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). One area of research could focus on the development of new metal complexes using N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) as a ligand. These complexes could have potential applications in catalysis and material science. Another area of research could focus on the therapeutic potential of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). Further studies could be conducted to investigate its ability to inhibit the growth of cancer cells and to explore its anti-inflammatory and antioxidant properties. Additionally, research could be conducted to improve the solubility of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) in water, which could make it more useful in certain experiments.
合成法
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) can be synthesized by reacting 2-pyridinecarbothioamide with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). The purity of the synthesized compound can be increased by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-[4-[4-(pyridine-2-carbothioylamino)phenyl]phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S2/c29-23(21-5-1-3-15-25-21)27-19-11-7-17(8-12-19)18-9-13-20(14-10-18)28-24(30)22-6-2-4-16-26-22/h1-16H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFVJCSOUXNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4'-[(2-pyridinylcarbothioyl)amino][1,1'-biphenyl]-4-yl}-2-pyridinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5142478.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5142485.png)

![4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide](/img/structure/B5142498.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5142500.png)
![(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5142503.png)
![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)

